molecular formula C26H27N B14330583 4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline CAS No. 109432-41-9

4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline

Cat. No.: B14330583
CAS No.: 109432-41-9
M. Wt: 353.5 g/mol
InChI Key: VJSXCYPGEXDOTP-UHFFFAOYSA-N
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Description

4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline is an organic compound that features an anthracene moiety attached to a hexamethylaniline group

Properties

CAS No.

109432-41-9

Molecular Formula

C26H27N

Molecular Weight

353.5 g/mol

IUPAC Name

4-anthracen-9-yl-N,N,2,3,5,6-hexamethylaniline

InChI

InChI=1S/C26H27N/c1-16-18(3)26(27(5)6)19(4)17(2)24(16)25-22-13-9-7-11-20(22)15-21-12-8-10-14-23(21)25/h7-15H,1-6H3

InChI Key

VJSXCYPGEXDOTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)C)C)N(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline typically involves the reaction of anthracene derivatives with hexamethylaniline under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include anthraquinone derivatives, dihydroanthracene, and various substituted anthracenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline is unique due to its combination of an anthracene moiety with a hexamethylaniline group, which imparts distinct photophysical and electronic properties. This makes it particularly suitable for applications in organic electronics and photocatalysis, where other similar compounds may not perform as effectively .

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